molecular formula C7H9BrO4 B12661964 2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- CAS No. 59123-42-1

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-

Cat. No.: B12661964
CAS No.: 59123-42-1
M. Wt: 237.05 g/mol
InChI Key: XSEXNCNFSQLYCU-PLNGDYQASA-N
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Description

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is an organic compound with the molecular formula C₆H₉BrO₄. It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by a bromine atom and the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- typically involves the bromination of 2-butenedioic acid, followed by esterification. The bromination can be carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled conditions to ensure the formation of the (Z)-isomer. The resulting bromo acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination and esterification steps are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products

    Substitution: Formation of 2-hydroxy-3-methyl-butenedioic acid dimethyl ester.

    Reduction: Formation of 2-bromo-3-methyl-butanediol dimethyl ester.

    Oxidation: Formation of 2-bromo-3-methyl-butenedioic acid dimethyl ester with additional oxygen functionalities.

Scientific Research Applications

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of various products that exert different biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid, dimethyl ester, (Z)-: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Butenedioic acid, 2-methyl-, (Z)-: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.

    2-Butenedioic acid, 2-bromo-, dimethyl ester, (Z)-: Similar structure but without the methyl group, leading to different chemical properties.

Uniqueness

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

59123-42-1

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

dimethyl (Z)-2-bromo-3-methylbut-2-enedioate

InChI

InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4-

InChI Key

XSEXNCNFSQLYCU-PLNGDYQASA-N

Isomeric SMILES

C/C(=C(\C(=O)OC)/Br)/C(=O)OC

Canonical SMILES

CC(=C(C(=O)OC)Br)C(=O)OC

Origin of Product

United States

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